

# How to handle sample contamination in tubes with Heparin Lithium salt.

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## Compound of Interest

Compound Name: Heparin Lithium salt

Cat. No.: B3069500

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## Technical Support Center: Lithium Heparin Tubes

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lithium Heparin tubes for sample collection and analysis.

### Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in lithium heparin tubes?

The most frequent contamination issues encountered with lithium heparin tubes are:

- **Hemolysis:** The breakdown of red blood cells, which releases intracellular components into the plasma.<sup>[1]</sup> This can be caused by improper sample collection, excessive shaking, exposure to extreme temperatures, or delays in processing.<sup>[1]</sup>
- **Microbial Contamination:** The presence of bacteria or other microorganisms in the sample. This can originate from the patient (asymptomatic bacteremia), inadequate skin cleansing before venipuncture, or a loss of sterility during sample manufacturing or handling.<sup>[2]</sup>
- **Chemical Cross-Contamination:** The accidental introduction of additives from other collection tubes, most commonly K2EDTA from lavender-top tubes.<sup>[3][4]</sup> This typically occurs due to an incorrect order of draw during blood collection.<sup>[5]</sup>

- Intravenous (IV) Fluid Contamination: Dilution of the blood sample with IV fluids being administered to the patient. This is a common cause of erroneous test results in hospitalized patients.[\[6\]](#)[\[7\]](#)

Q2: How can I visually inspect a plasma sample for potential contamination?

Visual inspection can help identify some, but not all, types of contamination:

- Hemolysis: Hemolyzed plasma or serum will have a pink to red tinge, in contrast to the normal straw-colored appearance.[\[8\]](#)
- Lipemia: Lipemic samples appear milky or cloudy due to a high concentration of fats. While not strictly contamination, it is a preanalytical variable that can interfere with many assays. Fasting the patient before blood collection can help avoid this.[\[8\]](#)
- Icterus: Icteric samples are dark yellow due to high levels of bilirubin, which can indicate an underlying medical condition but also interfere with certain tests.[\[8\]](#)
- Bacterial Contamination: May sometimes cause the plasma to appear cloudy, or you might observe the presence of gas bubbles or fibrin strands due to clotting activation.[\[2\]](#) However, significant bacterial growth can occur without any visible changes to the plasma.[\[2\]](#)
- Clots: Small fibrin clots may be visible, indicating a failure of the anticoagulant, which can be caused by improper mixing or an incorrect blood-to-anticoagulant ratio.[\[8\]](#)[\[9\]](#)

Q3: What is the correct procedure for collecting blood in a lithium heparin tube to avoid contamination?

Following proper phlebotomy procedures is critical. Key steps include:

- Patient Identification: Always verify the patient's identity using at least two unique identifiers before collection.[\[10\]](#)
- Proper Vein Selection: Use the largest appropriate vein and a needle of a suitable gauge (not smaller than 23 gauge is recommended) to minimize the risk of hemolysis.[\[8\]](#)

- **Correct Order of Draw:** To prevent cross-contamination from additives in other tubes, follow the recommended order of draw. Coagulation tubes (e.g., light blue top) should be drawn before heparin tubes, and tubes with EDTA (e.g., lavender top) should be drawn after heparin tubes.<sup>[5]</sup>
- **Gentle Mixing:** Immediately after collection, gently invert the lithium heparin tube 8-10 times to ensure the anticoagulant is thoroughly mixed with the blood to prevent clotting.<sup>[11]</sup> Do not shake the tube, as this can cause hemolysis.<sup>[8]</sup>
- **Correct Fill Volume:** Avoid underfilling or overfilling the tube, as this can alter the blood-to-anticoagulant ratio and affect results.<sup>[9][11]</sup>
- **Prompt Processing:** Centrifuge the sample to separate the plasma as soon as possible after collection.<sup>[12]</sup> Plasma should be transferred to a clean tube if testing is not performed promptly.<sup>[10]</sup>

## Troubleshooting Guides

### Issue 1: Suspected Hemolysis

#### Symptoms:

- Plasma appears pink or red.<sup>[8]</sup>
- An automated analyzer flags the sample with a high hemolysis index (HI).<sup>[13]</sup>
- Unexpectedly high results for potassium (K<sup>+</sup>), lactate dehydrogenase (LDH), or aspartate aminotransferase (AST).<sup>[1][14]</sup>

#### Possible Causes & Solutions:

Possible Cause	Recommended Action
Improper Collection Technique	Review phlebotomy technique. Ensure use of the correct needle size and avoid excessive suction. <a href="#">[8]</a> <a href="#">[14]</a>
Vigorous Mixing	Do not shake tubes after collection. Invert gently 8-10 times. <a href="#">[8]</a> <a href="#">[11]</a>
Mechanical Stress (e.g., Pneumatic Tube Transport)	Evaluate the impact of the transport system. Studies show that lithium heparin tubes can be more susceptible to hemolysis during pneumatic tube transport than serum tubes. <a href="#">[13]</a> <a href="#">[15]</a> If rates are high, consider alternative transport methods.
Delayed Processing	Separate plasma from cells by centrifugation within recommended timeframes (ideally within 2 hours). <a href="#">[12]</a>
Temperature Extremes	Store and transport samples at the recommended temperature (typically room temperature, 15-25°C) and avoid freezing or direct sunlight. <a href="#">[9]</a> <a href="#">[16]</a>

### Experimental Protocol: Evaluating Hemolysis from Pneumatic Tube Transport

- Objective: To quantify the degree of hemolysis induced by a pneumatic tube system compared to hand-delivery.
- Methodology:
  - Collect paired blood samples from a cohort of volunteers. For each volunteer, draw two lithium heparin tubes.
  - Transport one tube to the lab via the pneumatic tube system. The other tube should be carefully hand-delivered.
  - Process both samples identically and as soon as they arrive.

- Measure the hemolysis index (HI) on a clinical chemistry analyzer for all samples.
- Analyze analytes known to be affected by hemolysis (e.g., Potassium, LDH, AST).
- Data Analysis: Compare the median HI and the frequency of unacceptable HI values between the tube-transported and hand-delivered groups. A significant increase in the HI of transported samples indicates a need to revise transport protocols.

#### Quantitative Data: Impact of Transport on Hemolysis

Sample Transport Method	Percentage of Samples with HI > 20	Median HI (in samples with HI > 20)
Pneumatic Tube Transport	17.5%	85
Hand-Delivered	2.6%	Not specified

(Data adapted from a study comparing transport methods for lithium heparinate plasma samples.[\[13\]](#))

## Issue 2: Suspected K2EDTA Contamination

#### Symptoms:

- Markedly elevated potassium (hyperkalemia).
- Markedly decreased calcium (hypocalcemia) and magnesium.[\[3\]](#)[\[4\]](#)
- Results may be flagged by laboratory information systems for failing a delta check (a significant change from a patient's previous results).

#### Possible Causes & Solutions:

Possible Cause	Recommended Action
Incorrect Order of Draw	This is the most common cause. Reinforce training on the correct order of draw: blood cultures, coagulation tubes, serum tubes, then additive tubes (heparin, then EDTA, then glycolytic inhibitors).[5]
Sample Handling Error	Accidental transfer of plasma from an EDTA tube into a heparin tube during aliquoting. Ensure careful and clean pipetting practices.

#### Experimental Protocol: Detecting K2EDTA Contamination

- Objective: To confirm suspected K2EDTA contamination in a lithium heparin plasma sample.
- Methodology:
  - If results show the characteristic pattern (high K<sup>+</sup>, low Ca<sup>2+</sup>), quarantine the sample.
  - Request a recollection of the patient's blood, ensuring the phlebotomist is aware of the correct order of draw.
  - Analyze the new sample for the same panel of tests.
  - (Optional) Some specialized labs can perform tests to directly measure the presence of EDTA in the sample.
- Data Analysis: A normalization of the potassium and calcium levels in the redrawn sample strongly indicates that the original sample was contaminated.

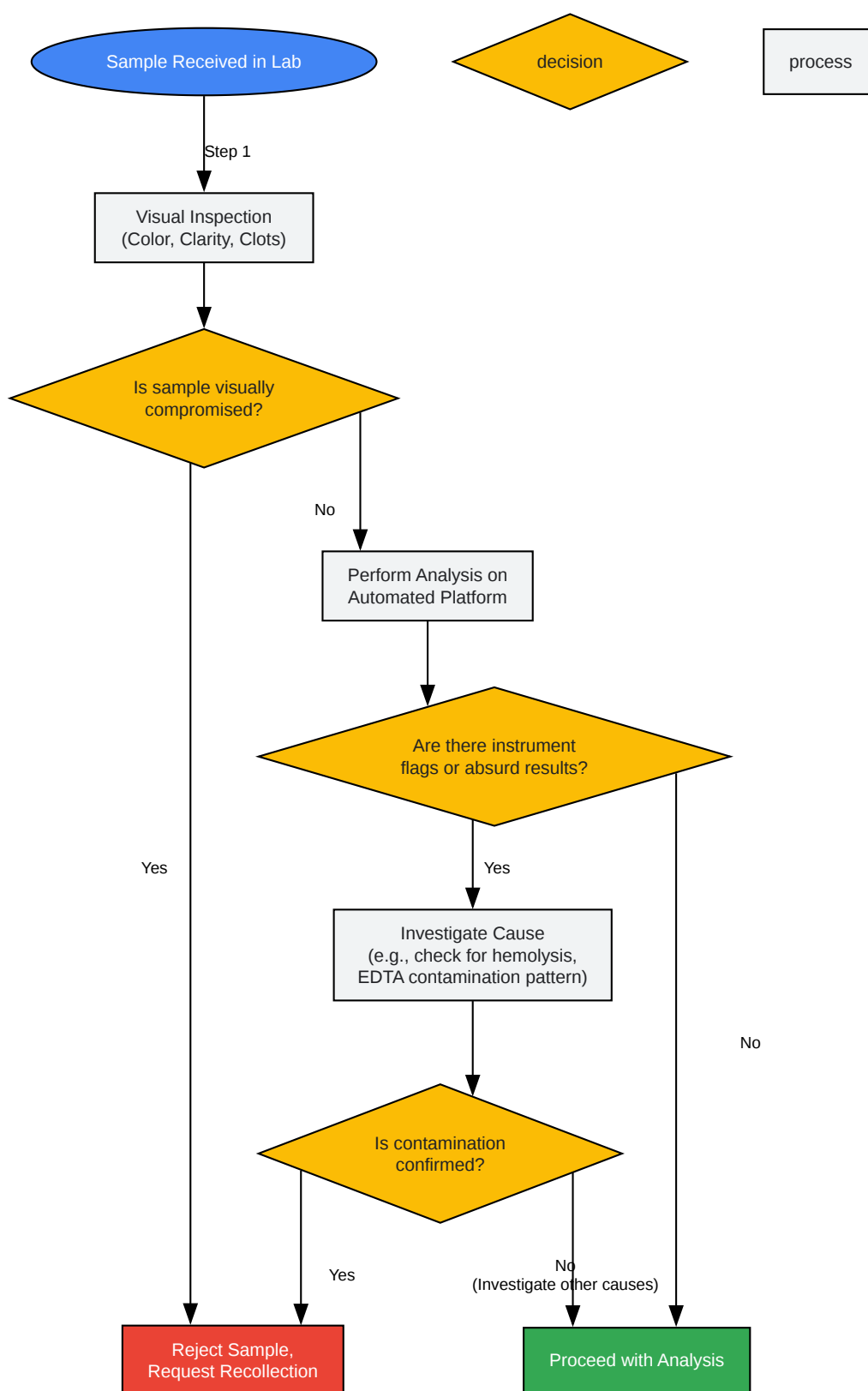
#### Quantitative Data: Effect of K2EDTA Contamination on Common Analytes

% K2EDTA Contamination (by volume)	Calcium	Potassium	Lactate Dehydrogenase (LD)	Magnesium
5%	Significant Decrease	Significant Increase	Significant Decrease	Significant Decrease
13%	Significant Decrease	Significant Increase	Significant Decrease	Significant Decrease
29%	Significant Decrease	Significant Increase	Significant Decrease	Significant Decrease
43%	Significant Decrease	Significant Increase	Significant Decrease	Significant Decrease

(Data adapted from an experimental evaluation of K2EDTA contamination in lithium heparin blood.[3][4] The study also noted that Alanine Aminotransferase (ALT), bilirubin, creatinine, and lipase were largely unaffected even at 43% contamination.)

## Visual Logic and Workflows

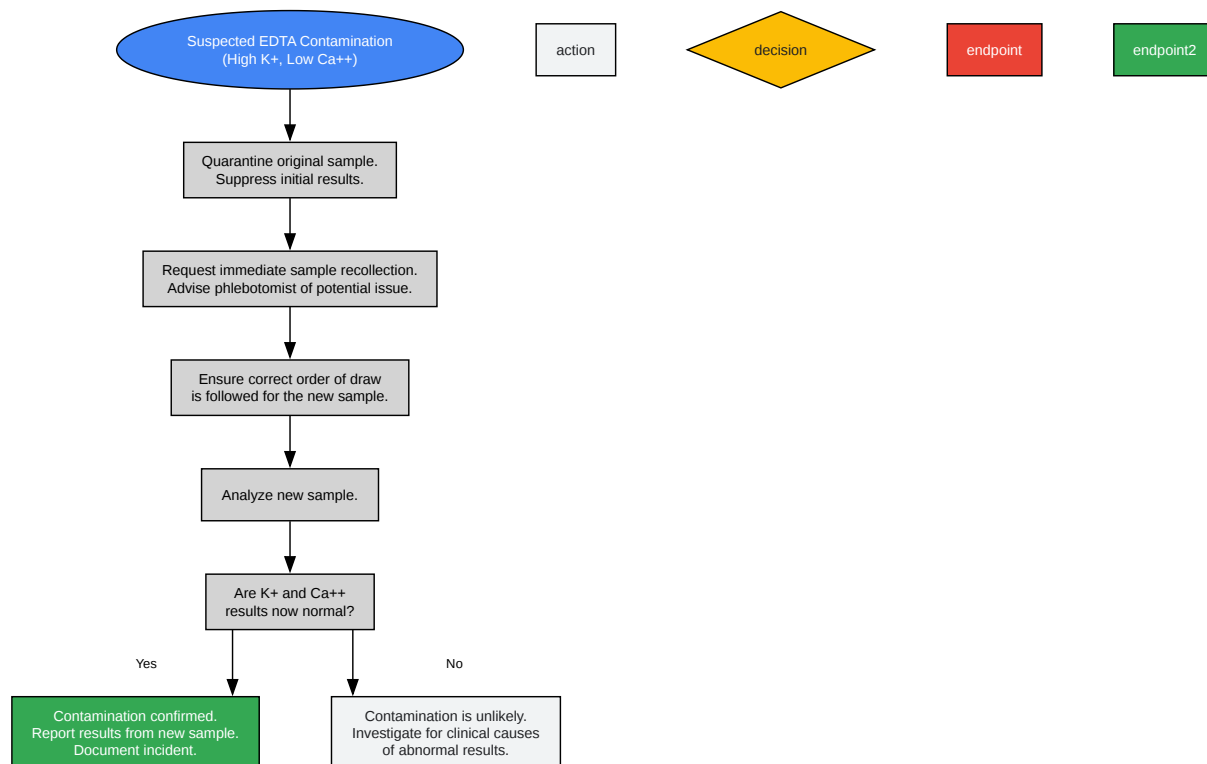
Below are diagrams illustrating key decision-making processes for handling contaminated samples.



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Caption: Workflow for initial sample quality assessment.





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Caption: Troubleshooting pathway for suspected EDTA contamination.

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